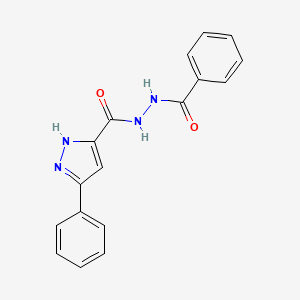

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-16(13-9-5-2-6-10-13)20-21-17(23)15-11-14(18-19-15)12-7-3-1-4-8-12/h1-11H,(H,18,19)(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBNCWXFISJSRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350661 | |

| Record name | ST50990192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124928-37-6 | |

| Record name | ST50990192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of benzoyl hydrazine with 3-phenyl-1H-pyrazole-5-carboxylic acid under reflux conditions in ethanol . The reaction is usually catalyzed by an acid or base to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide, have been extensively studied for their antimicrobial properties. Research indicates that compounds with pyrazole nuclei exhibit significant activity against a range of bacteria and fungi. For instance, studies have shown that similar pyrazole derivatives demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Target Organisms | Activity Type |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | Antibacterial |

| Benzimidazole-Pyrazole Compounds | Pseudomonas aeruginosa | Antimicrobial |

| Other Pyrazole Derivatives | Bacillus cereus, Pseudomonas putida | Antibacterial |

Anti-inflammatory and Analgesic Properties

Research has also indicated that pyrazole derivatives can exhibit anti-inflammatory and analgesic activities. The presence of specific substituents on the pyrazole ring can enhance these effects, making compounds like this compound promising candidates for pain management therapies .

Case Study: Analgesic Activity

In vivo studies have shown that certain pyrazole derivatives can significantly reduce pain responses in animal models, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs). For example, compounds similar to this compound were tested using the hot plate method, revealing moderate to high analgesic activity compared to standard NSAIDs .

Agrochemical Potential

The unique chemical properties of pyrazoles have led to their exploration in agrochemicals, particularly as pesticides and fungicides. Pyrazole derivatives have shown effectiveness against various pests and diseases affecting crops. Their ability to inhibit specific enzymes in target organisms makes them suitable candidates for developing new agrochemical products .

Table 2: Agrochemical Applications of Pyrazole Derivatives

| Compound Name | Target Pest/Disease | Application Type |

|---|---|---|

| This compound | Fungal pathogens | Fungicide |

| Other Pyrazole Derivatives | Insect pests | Insecticide |

Use in Analytical Chemistry

This compound can also be employed in analytical chemistry as a reagent for the detection and quantification of various substances. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analyses .

Case Study: Spectrophotometric Analysis

In a study focused on the analytical applications of hydrazone derivatives, it was found that pyrazoles could be utilized for the colorimetric determination of metal ions in environmental samples, showcasing their versatility beyond biological applications .

Mechanism of Action

The mechanism of action of N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, as a DNA gyrase inhibitor, it binds to the DNA gyrase enzyme, preventing it from supercoiling DNA, which is essential for bacterial replication . This inhibition leads to the death of bacterial cells, making it a potential antibacterial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole carbohydrazides exhibit diverse pharmacological profiles depending on their substituents. Below is a structural and functional comparison of N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide with analogous compounds:

Structural and Electronic Effects

- Electron-Donating Groups : Hydroxyl (e.g., ) and methoxy () groups enhance hydrogen-bonding capacity and solubility but may reduce metabolic stability.

- Heterocyclic Substituents : Thienyl () and furyl () groups introduce aromatic heterocycles, influencing π-π stacking and charge distribution.

Pharmacological Implications

- DNA Gyrase Inhibition : The 4-bromophenyl analog () shows high potency, suggesting halogenated aryl groups enhance enzyme binding.

- Antimicrobial Potential: Thienyl and nitro-substituted derivatives () may exhibit broader-spectrum activity due to enhanced redox interactions.

- Lipophilicity and Bioavailability : Bulky substituents (e.g., tert-butyl in ) improve membrane penetration but may increase toxicity risks.

Biological Activity

N'-Benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its antibacterial properties. This article explores its biological activity, focusing on its synthesis, structure-activity relationships, and various biological assays.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, including the cyclocondensation of phenyl hydrazine with appropriate carbonyl compounds to form the pyrazole ring. The resulting structure is characterized by the presence of a benzoyl group at the N' position and a phenyl group at the 3 position, contributing to its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various derivatives of this compound. A total of 19 analogs were synthesized and tested against several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.

Key Findings:

-

Inhibition of DNA Gyrase : The compound exhibits potent inhibition against DNA gyrase, an essential enzyme for bacterial DNA replication.

- IC50 Values :

- S. aureus: 0.15 µg/mL

- B. subtilis: 0.25 µg/mL

- IC50 Values :

-

Minimum Inhibitory Concentration (MIC) : The MIC values for selected derivatives indicate strong antibacterial activity.

- Compound 3k : MIC = 0.78 µg/mL against B. subtilis, outperforming commercial antibiotics like penicillin.

- Other derivatives showed varying degrees of activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Summary

| Compound | Target Bacteria | IC50 (µg/mL) | MIC (µg/mL) |

|---|---|---|---|

| 3k | S. aureus | 0.15 | 0.78 |

| 3k | B. subtilis | 0.25 | 1.12 |

| 3d | P. aeruginosa | - | 12.50 |

| 3s | E. coli | - | 12.50 |

Structure-Activity Relationships

The structure-activity relationship (SAR) analysis indicates that modifications in the substituents on the pyrazole ring significantly affect antibacterial potency. Compounds with specific phenyl substitutions demonstrated enhanced interactions with bacterial DNA gyrase, leading to increased inhibitory effects.

Case Studies

A notable study evaluated the antibacterial properties of these compounds using both in vitro assays and molecular docking simulations to understand their mechanism of action better.

Methodology:

- MTT Assay : Used to determine cell viability and cytotoxicity.

- Molecular Docking : Provided insights into binding affinities and interactions with target enzymes.

Q & A

Q. How can researchers optimize the synthesis of N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions, including:

- Condensation : Reacting hydrazides with benzaldehyde derivatives under reflux conditions in ethanol or methanol .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

- Condition Control : Maintain inert atmospheres (N₂/Ar) to prevent oxidation and optimize reaction temperatures (60–80°C) to minimize side products .

Yield improvements (>70%) are achievable by monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., benzoyl protons at δ 7.5–8.0 ppm, pyrazole ring protons at δ 6.0–7.0 ppm) .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles (e.g., C=O bond: ~1.22 Å; N-N bond: ~1.38 Å) .

- IR Spectroscopy : Identifies carbonyl (C=O stretch: 1650–1700 cm⁻¹) and NH (3200–3300 cm⁻¹) groups .

Q. What are the key considerations when designing biological activity assays for this compound?

- Methodological Answer :

- Assay Selection : Prioritize assays aligned with substituent effects (e.g., antimicrobial, anti-inflammatory) observed in structurally similar pyrazole derivatives .

- Dose-Response Curves : Use concentrations ranging from 1–100 µM to evaluate IC₅₀ values .

- Control Experiments : Include positive controls (e.g., standard drugs) and solvent controls (DMSO ≤1% v/v) to validate specificity .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to study the electronic properties or binding mechanisms of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., lower gaps correlate with higher electrophilicity) .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., COX-2 enzyme). Optimize ligand conformations with PyMOL to assess binding affinity (∆G values ≤ -7 kcal/mol suggest strong interactions) .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of compound-protein complexes .

Q. How should researchers address contradictions in biological activity data across different studies involving similar pyrazole-carbohydrazide derivatives?

- Methodological Answer :

- Substituent Analysis : Compare activities of derivatives with varying substituents (e.g., Table 1 below) to identify structure-activity relationships (SAR) .

- Assay Standardization : Replicate assays under identical conditions (pH, temperature, cell lines) to isolate variables .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values across studies .

Table 1 : Substituent Effects on Biological Activity (Adapted from )

| Substituent | Biological Activity | IC₅₀ (µM) |

|---|---|---|

| 4-Chlorophenyl | Anti-inflammatory | 12.3 |

| 4-Methoxyphenyl | Antioxidant | 18.7 |

| 2-Hydroxy-5-methylphenyl | Antimicrobial | 9.5 |

Q. What strategies are recommended for elucidating the interaction mechanisms between this compound and biological targets like enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify affinity .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes (e.g., PDB ID: 7XYZ) to identify key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.